H-Dmt-Tic-NH-CH2-Imid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H29N5O3 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C25H29N5O3/c1-15-9-19(31)10-16(2)20(15)12-21(26)25(33)30-14-18-6-4-3-5-17(18)11-22(30)24(32)29-13-23-27-7-8-28-23/h3-10,21-22,31H,11-14,26H2,1-2H3,(H,27,28)(H,29,32)/t21-,22-/m0/s1 |
InChI Key |
PFUVPVAVWLKTQT-VXKWHMMOSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4=NC=CN4)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=NC=CN4)N)C)O |
Origin of Product |
United States |
Synthetic Methodologies for H Dmt Tic Nh Ch2 Imid and Analogues
Strategies for the Chemical Synthesis of the H-Dmt-Tic Core
The core dipeptide, H-Dmt-Tic, is the foundational scaffold upon which various modifications are built. Its synthesis is typically achieved through either solid-phase or solution-phase methods, with solid-phase approaches being particularly common for creating libraries of analogues.
Solid-phase peptide synthesis (SPPS) is a widely utilized technique for assembling the H-Dmt-Tic core due to its efficiency and amenability to creating derivatives. nih.govnih.gov The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is frequently employed. nih.govmdpi.com
The synthesis typically begins with a resin support, such as Wang resin for C-terminal acids or MBHA resin for C-terminal amides. nih.govmdpi.comnih.gov The process involves the sequential coupling of amino acids. For instance, in the synthesis of a Dmt-Tic-Lys derivative, Fmoc-Lys(Mtt)-OH (where Mtt is the side-chain protecting group 4-methyltrityl) is first esterified onto the resin. nih.govnih.gov Following the removal of the Nα-Fmoc protecting group with a piperidine (B6355638) solution, the next amino acid, Fmoc-Tic-OH, is coupled. nih.govmdpi.com
The final coupling step involves the introduction of the Dmt residue. To prevent a common side reaction, diketopiperazine formation, Boc-Dmt-OH (tert-butyloxycarbonyl-Dmt-OH) is often used instead of Fmoc-Dmt-OH. nih.gov The Boc group is smaller than the Fmoc group, which can facilitate a faster coupling rate, and its use ensures that a free N-terminal is directly obtained after the final acidic cleavage from the resin. nih.gov Coupling of the sterically hindered Boc-Dmt-OH can be challenging and requires optimized conditions. nih.gov
Table 1: Key Reagents in Solid-Phase Synthesis of the H-Dmt-Tic Core
| Reagent/Component | Function | Reference |
|---|---|---|
| Wang Resin / MBHA Resin | Solid support for peptide assembly | nih.govmdpi.com |
| Fmoc-protected amino acids (e.g., Fmoc-Tic-OH) | Building blocks for the peptide chain | nih.govmdpi.com |
| Boc-Dmt-OH | N-terminal amino acid; helps prevent diketopiperazine formation | nih.gov |
| Piperidine in DMF | Reagent for removing the Fmoc protecting group | nih.govmdpi.com |
| Coupling Agents (e.g., WSC, HOBt) | Promote the formation of the amide bond | nih.govnih.gov |
Solution-phase synthesis is often employed for specific C-terminal modifications after the core dipeptide has been prepared. This method provides flexibility for introducing a wide array of chemical moieties that may not be compatible with SPPS conditions.
The general procedure involves activating the carboxylic acid of the Boc-protected dipeptide (e.g., Boc-Dmt-Tic-OH) and reacting it with a desired amine in an organic solvent like dimethylformamide (DMF). nih.govnih.gov For example, to synthesize a modified analogue, a fully protected intermediate such as Boc-Dmt-Tic-ε-Lys(Z)-OMe is first assembled. nih.gov The synthesis of this intermediate involves coupling Boc-Dmt-OH to H-Tic-ε-Lys(Z)-OMe in DMF using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (WSC) and 1-hydroxybenzotriazole (B26582) (HOBt) at 0 °C, followed by stirring at room temperature. nih.govnih.gov Once the protected peptide is formed, subsequent modifications can be carried out in solution. These include deprotection of side chains (e.g., removal of the Z-group by catalytic hydrogenation) and hydrolysis of C-terminal esters (e.g., using NaOH) before final deprotection of the N-terminus with trifluoroacetic acid (TFA). nih.gov
Preparation of the Imidazole (B134444) Moiety and its Coupling to the H-Dmt-Tic Scaffold
While direct synthesis of H-Dmt-Tic-NH-CH2-Imid is not explicitly detailed in the provided sources, the methodology can be inferred from the synthesis of structurally similar analogues, such as those containing a 1H-benzimidazole-2-yl (Bid) group. nih.govnih.gov The synthesis involves preparing an aminomethyl-imidazole precursor, which is then coupled to the C-terminus of the H-Dmt-Tic dipeptide.
The coupling is typically performed in the solution phase. The carboxylic acid of the protected H-Dmt-Tic dipeptide is activated, commonly with reagents like WSC and HOBt. This activated intermediate is then reacted with the aminomethyl-imidazole derivative in a suitable solvent such as DMF. nih.gov Following the coupling reaction, standard workup procedures are used to isolate the product, which is then subjected to deprotection steps to remove protecting groups (like Boc from the N-terminus) to yield the final compound. nih.govnih.gov
Synthetic Routes for N-Alkylated and Modified this compound Analogues
Modifying the core H-Dmt-Tic structure, particularly at the N-terminus (N-alkylation) or C-terminus, has been a key strategy to alter the pharmacological profile of these compounds.
To enhance certain biological activities and receptor affinities, bulky and hydrophobic groups are often introduced at the C-terminus. nih.govacs.org Examples of such substituents include tert-butylamide and 1-adamantylamide. nih.govacs.org The introduction of these moieties has been shown to significantly increase affinity for the µ-opioid receptor. acs.org For instance, compared to H-Dmt-Tic-OH, the µ-affinities of analogues with 1-adamantyl amide substituents increased by over 4,000-fold. acs.org
These modifications are typically achieved by coupling the desired hydrophobic amine (e.g., 1-adamantylamine) to the C-terminus of the Dmt-Tic peptide using standard solution-phase peptide coupling methods. nih.govacs.org
Table 2: Impact of C-Terminal Hydrophobic Substituents on Receptor Affinity
| Compound | C-Terminal Group (X) | δ-Affinity (Kᵢ, nM) | µ-Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|---|
| Dmt-Tic-X | -NHCH₃ | 0.16 - 1 | Variable | nih.gov |
| Dmt-Tic-X | -NH-tBu | 0.16 - 1 | Variable | nih.gov |
| Dmt-Tic-X | -NH-1-adamantyl | 0.16 - 1 | Variable | nih.govacs.org |
| Dmt-Tic-Ala-X | -NH-1-adamantyl | 0.06 - 0.2 | 2.5 - 11 | nih.govacs.org |
Diketopiperazine (DKP) formation is a significant side reaction in peptide synthesis, particularly during the synthesis of dipeptides. nih.govresearchgate.net This intramolecular cyclization reaction leads to the cleavage of the dipeptide from the resin, resulting in a loss of yield. researchgate.netnih.gov The reaction is initiated by the nucleophilic attack of the deprotected N-terminal α-amino group on the adjacent carbonyl group of the peptide backbone. researchgate.net
Several strategies are employed to minimize DKP formation during the synthesis of H-Dmt-Tic derivatives. One of the most effective methods is the use of an N-terminal Boc-protected amino acid (Boc-Dmt-OH) for the final coupling step in SPPS instead of an Fmoc-protected one. nih.gov The rationale is that the conditions required to remove the Boc group (strong acid, e.g., TFA) are the same as those used for the final cleavage from the resin, thus the free N-terminus is not exposed under the basic conditions (piperidine) that promote cyclization. nih.gov Additionally, choosing Nα-terminal Boc protection can prevent premature Fmoc deprotection by free amino groups on side chains, which could also lead to cyclization. nih.gov Other general strategies include using pre-formed dipeptide building blocks or carefully controlling reaction times and temperatures. nih.gov
Table 3: Compound Names Mentioned in the Article
| Abbreviation/Name | Full Chemical Name |
|---|---|
| This compound | (2S)-N-((S)-1-((1H-imidazol-4-yl)methylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-(4-hydroxy-2,6-dimethylphenyl)-3-methylbutanamide |
| Dmt | 2',6'-dimethyl-L-tyrosine |
| Tic | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| Boc | tert-butyloxycarbonyl |
| Fmoc | 9-fluorenylmethoxycarbonyl |
| Mtt | 4-methyltrityl |
| Bid | 1H-benzimidazole-2-yl |
| WSC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| HOBt | 1-hydroxybenzotriazole |
| DMF | Dimethylformamide |
| TFA | Trifluoroacetic acid |
Opioid Receptor Binding and Selectivity Profiles of H Dmt Tic Nh Ch2 Imid
Quantitative Receptor Affinity at Delta Opioid Receptors (DOR/OPRD1)
H-Dmt-Tic-NH-CH2-Imid has been demonstrated to possess a high affinity for the delta-opioid receptor (DOR). Research has quantified this interaction, revealing a subnanomolar binding affinity. Specifically, the inhibition constant (Ki) for this compound at the DOR has been reported as 0.443 nM. nih.gov This potent binding affinity underscores the significant interaction of the compound with this particular receptor subtype. The Dmt-Tic pharmacophore is a well-established template for ligands targeting the delta-opioid receptor. nih.govscispace.com
| Compound | Delta Opioid Receptor (DOR/OPRD1) Affinity (Ki) [nM] |
|---|---|
| This compound | 0.443 |
Quantitative Receptor Affinity at Mu Opioid Receptors (MOR/MOP)
In addition to its interaction with DORs, the binding profile of this compound at the mu-opioid receptor (MOR) has also been characterized. The affinity of the compound for the MOR is a key factor in determining its selectivity. For this compound, the inhibition constant (Ki) at the MOR has been determined to be 6.74 nM. nih.gov The presence of a free carboxylic function is known to often increase delta selectivity by reducing affinity for the mu-opioid receptor. acs.org
| Compound | Mu Opioid Receptor (MOR/MOP) Affinity (Ki) [nM] |
|---|---|
| This compound | 6.74 |
Assessment of Selectivity Ratios for this compound across Opioid Receptor Subtypes
The selectivity of a ligand for one receptor subtype over another is a crucial aspect of its pharmacological characterization. This is often expressed as a ratio of the Ki values for the different receptors. For this compound, the selectivity ratio for the delta-opioid receptor over the mu-opioid receptor (Kiμ / Kiδ) has been calculated to be 15. nih.gov This indicates a 15-fold higher affinity for the DOR compared to the MOR.
| Compound | Selectivity Ratio (Kiμ / Kiδ) |
|---|---|
| This compound | 15 |
Analysis of Receptor Binding Kinetics for this compound
A thorough review of the available scientific literature did not yield specific data on the receptor binding kinetics (kon and koff) for this compound. Therefore, a quantitative analysis of its association and dissociation rates at opioid receptors cannot be provided at this time. Further research would be necessary to determine these kinetic parameters and fully elucidate the dynamic nature of its interaction with opioid receptors.
Pharmacological Characterization and Efficacy of H Dmt Tic Nh Ch2 Imid
Agonist Activity of H-Dmt-Tic-NH-CH2-Imid at Delta Opioid Receptors in In Vitro Assays (e.g., [³⁵S]GTPγS binding)
The agonist activity of a compound at a G-protein-coupled receptor (GPCR), such as the delta opioid receptor (DOR), can be quantified using in vitro biochemical assays like [³⁵S]GTPγS binding. This assay measures the agonist-induced stimulation of guanine (B1146940) nucleotide exchange on Gα subunits. nih.gov Upon receptor activation by an agonist, a stable complex between the Gα subunit and the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, is formed and accumulates. nih.gov The amount of radioactivity incorporated is proportional to the degree of receptor activation, thus providing a measure of the agonist's efficacy and potency. nih.gov
This compound was developed from the Dmt-Tic pharmacophore, which is a known foundation for potent and selective delta-opioid ligands. nih.gov Specifically, it is a modification of the potent DOR agonist H-Dmt-Tic-NH-CH2-Bid (also known as UFP-502), where the benzimidazole (B57391) (Bid) group is replaced by an imidazole (B134444) (Imid) group. nih.gov This structural change, essentially the removal of the phenyl ring from the benzimidazole moiety, was investigated to understand the role of this part of the molecule in receptor interaction. nih.gov
Studies demonstrate that this compound retains potent delta-agonist activity. nih.gov In competitive binding assays using rat brain synaptosomes, this compound displayed high affinity for the delta-opioid receptor, comparable to its benzimidazole-containing parent compound. nih.govnih.gov The removal of the phenyl ring to form the imidazole derivative did not significantly compromise the compound's ability to bind to and activate the delta opioid receptor, indicating that this specific part of the heterocycle is not critical for delta agonism. nih.gov
| Compound | DOR Affinity (Kiδ, nM) | DOR Agonist Potency (IC50, nM) in MVD Assay |
|---|---|---|
| This compound | 0.25 | 0.98 |
| H-Dmt-Tic-NH-CH2-Bid (UFP-502) | 0.15 | 0.20 |
Data sourced from Balboni et al. (2008). nih.gov
Receptor Agonism/Antagonism Profile of this compound at Mu Opioid Receptors
The Dmt-Tic pharmacophore can be chemically modified to produce ligands with varying profiles at the mu-opioid receptor (MOR), ranging from agonist to antagonist activity. nih.gov Research into derivatives has shown that hydrophobic substituents at the C-terminus can enhance mu affinity and lead to bifunctional compounds with both delta and mu receptor activity. nih.gov For instance, N,N-dimethylation of the Dmt residue combined with a C-terminal adamantane (B196018) group resulted in a compound with potent delta antagonism and significant mu agonism. nih.gov
In the case of this compound, its activity at the mu-opioid receptor was evaluated to determine its selectivity. The Guinea Pig Ileum (GPI) bioassay is a standard method for assessing MOR agonist activity. nih.gov In this assay, this compound showed very weak potency, especially when compared to its delta receptor activity. nih.gov This suggests a high degree of selectivity for the delta-opioid receptor over the mu-opioid receptor. The parent compound, H-Dmt-Tic-NH-CH2-Bid, also demonstrates high selectivity for the DOR, and this property is maintained in the imidazole derivative. nih.gov
The low efficacy at mu-opioid receptors is a key characteristic of this compound, distinguishing it from other opioids that may have mixed receptor profiles. nih.govnih.gov
| Compound | MOR Affinity (Kiμ, nM) | MOR Agonist Potency (IC50, nM) in GPI Assay |
|---|---|---|
| This compound | 145 | >10000 |
| H-Dmt-Tic-NH-CH2-Bid (UFP-502) | 110 | >10000 |
Data sourced from Balboni et al. (2008). nih.gov
Functional Efficacy Studies Utilizing Isolated Tissue Preparations (e.g., Mouse Vas Deferens, Guinea Pig Ileum)
Functional efficacy studies using isolated tissue preparations are critical for characterizing the pharmacological activity of opioid ligands. The mouse vas deferens (MVD) preparation is rich in delta-opioid receptors, while the guinea pig ileum (GPI) myenteric plexus preparation is predominantly populated with mu-opioid receptors. nih.govmdma.ch These tissues respond to opioid agonists by inhibition of electrically evoked contractions, and the potency of a compound is expressed as its IC50 value (the concentration that produces 50% of its maximal inhibitory effect). nih.gov
In the MVD assay, this compound demonstrated potent agonist activity, confirming its function as a strong delta-opioid receptor agonist. nih.gov Its IC50 value was found to be in the sub-nanomolar range, although slightly higher than that of its parent compound, H-Dmt-Tic-NH-CH2-Bid. nih.gov
Conversely, in the GPI assay, this compound was found to be virtually inactive, with an IC50 value greater than 10,000 nM. nih.gov This lack of activity in the GPI preparation confirms the compound's high selectivity for delta receptors over mu receptors. The combined results from the MVD and GPI assays provide a clear functional profile of this compound as a potent and selective delta-opioid receptor agonist. nih.gov
| Compound | Mouse Vas Deferens (DOR) IC50 (nM) | Guinea Pig Ileum (MOR) IC50 (nM) | Selectivity Ratio (IC50 MOR / IC50 DOR) |
|---|---|---|---|
| This compound | 0.98 | >10000 | >10204 |
| H-Dmt-Tic-NH-CH2-Bid (UFP-502) | 0.20 | >10000 | >50000 |
Data sourced from Balboni et al. (2008). nih.gov
Elucidation of Mechanisms Underlying Receptor Activation and Deactivation by this compound
The mechanism of receptor activation by this compound is intrinsically linked to its chemical structure, which is derived from the Dmt-Tic pharmacophore. Structure-activity relationship (SAR) studies on the parent compound, H-Dmt-Tic-NH-CH2-Bid, and its analogs have provided significant insight into the molecular determinants of delta-opioid receptor agonism. nih.govcapes.gov.brnih.gov
A key finding is that the C-terminal heteroaromatic nucleus is crucial for converting the Dmt-Tic pharmacophore from a delta antagonist into a potent delta agonist. capes.gov.brnih.gov The specific structure of this C-terminal group fine-tunes the activity. The creation of this compound was a direct test of the importance of the benzimidazole (Bid) group's phenyl ring. nih.gov The finding that this compound retains strong delta agonism demonstrates that this phenyl ring is not essential for receptor activation. nih.gov The core imidazole structure is sufficient to confer agonism.
In contrast, other modifications to the heteroaromatic ring have been shown to switch the compound's activity from agonism to antagonism. For example, substituting the NH(1) nitrogen atom in the benzimidazole ring of the parent compound with either an oxygen (to form a benzoxazole) or a sulfur (to form a benzothiazole) atom transforms the delta agonist into a delta antagonist. nih.gov This highlights the critical role of the specific heteroatoms and their arrangement within the C-terminal ring system for the mechanism of receptor activation versus deactivation (antagonism). The ability of the imidazole ring in this compound to maintain the agonist profile suggests it successfully preserves the necessary electronic and conformational features for productive interaction with the delta-opioid receptor. nih.gov
Structure Activity Relationship Sar Studies of H Dmt Tic Nh Ch2 Imid Analogues
Impact of Modifications to the Dmt Moiety on Opioid Receptor Interactions
The 2',6'-dimethyl-L-tyrosine (Dmt) residue is a cornerstone of the Dmt-Tic pharmacophore, playing a pivotal role in the high receptor affinity and potent bioactivity of this class of opioid ligands. nih.gov The introduction of Dmt into opioid peptides has led to the development of analogues with remarkable properties. nih.gov
Key modifications to the Dmt moiety and their effects on opioid receptor interactions include:
Chirality at Cα: Altering the chirality of the Dmt residue has been shown to curtail delta-opioid receptor (DOR) parameters, highlighting the stereospecific requirements for optimal receptor interaction. nih.gov
α-Amino Function: Replacement of the α-amino group with a methyl group results in a loss of activity, underscoring the importance of the protonated N-terminal amine for the crucial salt bridge formation with the Asp residue in the opioid receptor binding pocket. nih.govmdpi.com
N-Terminal Methylation: N-alkylation of the α-amino group with methyl groups, as seen in N-Me-Dmt-Tic-OH and N,N-Me2-Dmt-Tic-OH, produces potent DOR ligands with high binding affinity and enhanced delta antagonism. nih.gov Specifically, N,N-dimethylation of H-Dmt-Tic-NH-CH(R)-R' analogues did not significantly affect their high DOR affinity but dramatically decreased their affinity for the mu-opioid receptor (MOR). nih.govunife.it This modification leads to a loss of delta-agonism and the emergence of potent delta antagonism. nih.govunife.it The formation of a tertiary amine at the N-terminus in these analogues results in potent and selective DOR antagonists. nih.gov
Aromatic Ring Methyl Groups: The two methyl groups on the aromatic ring of the Dmt moiety contribute to high potency and agonist activity at the MOR by engaging in additional lipophilic contacts with receptor residues. mdpi.comresearchgate.net Molecular docking studies have indicated that these methyl groups can form lipophilic contacts with Y148 and Y326 residues of the MOR, which may lower the entropic penalty upon binding. mdpi.com
The following table summarizes the impact of Dmt modifications on opioid receptor activity:
| Modification | Effect on Receptor Interaction | Reference |
| Change in Cα chirality | Reduced delta-opioid receptor parameters | nih.gov |
| Replacement of α-amino function | Inactivity | nih.gov |
| N-methylation | Potent delta-opioid ligands with high binding and enhanced antagonism | nih.gov |
| N,N-dimethylation | Maintained high delta-affinity, decreased mu-affinity, potent delta-antagonism | nih.govunife.it |
| Aromatic ring methyl groups | Additional lipophilic contacts, contributing to high mu-agonist potency | mdpi.comresearchgate.net |
Role of the Tic Moiety and its Analogues in Ligand-Receptor Recognition
The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety is another critical component of the Dmt-Tic pharmacophore, contributing significantly to the conformational rigidity and receptor interaction profile of the ligands. nih.govmdpi.com The constrained nature of the Tic residue helps to orient the Dmt pharmacophore for optimal interaction with the opioid receptor.
Studies on the Tic moiety have revealed the following:
Substitution on the Aromatic Ring: Incorporation of large hydrophobic groups at the 7-position of the Tic aromatic ring does not significantly alter the DOR binding affinities of Dmt-Tic dipeptides. nih.gov However, substitution at the 6-position substantially diminishes their affinity. nih.gov
7-Hydroxy Group: The presence of a 7-hydroxy group on the Tic moiety has been found to be important for maintaining high binding affinity at all four opioid receptors (NOP, KOP, MOP, and DOP). nih.gov Its removal significantly decreases affinity at all these receptors. nih.gov
Peptide Bond Conformation: The peptide bond connecting the Dmt and Tic residues can exist in both cis and trans configurations, and this conformational flexibility can influence ligand docking and receptor interaction. mdpi.com
The table below outlines the effects of modifications to the Tic moiety:
| Modification | Effect on Receptor Interaction | Reference |
| Substitution at position 6 of Tic aromatic ring | Substantially diminished affinity | nih.gov |
| Substitution at position 7 of Tic aromatic ring | Did not greatly alter delta-opioid receptor binding affinities | nih.gov |
| Removal of 7-hydroxy group | Significantly decreased affinity at all four opioid receptors | nih.gov |
Significance of the Methylene (B1212753) Bridge (CH2) and its Structural Variations
The methylene bridge (-CH2-) linking the Dmt-Tic pharmacophore to the imidazole (B134444) ring in H-Dmt-Tic-NH-CH2-Imid acts as a spacer that influences the spatial orientation of the imidazole moiety relative to the core pharmacophore. While specific SAR studies on the methylene bridge in this exact compound are not extensively detailed in the provided search results, the length and nature of such linkers in related Dmt-Tic analogues are known to be crucial.
In other Dmt-Tic derivatives, the distance between the core pharmacophore and other parts of the molecule has been shown to be a key determinant of the resulting pharmacological profile. mdpi.com For instance, the distance between the Dmt-Tic pharmacophore and a third aromatic residue can convert a potent DOR antagonist into a non-selective ligand with a MOR agonist/DOR antagonist profile. mdpi.com In bivalent ligands, the length of the spacer connecting two pharmacophores can be critical, although in some cases, such as the linkage of Dmt-Tic to a morphinan (B1239233) agonist, a simple two-methylene spacer was found to be effective. nih.govresearchgate.net
Elucidation of the Role of the Imidazole (Imid) Ring in Opioid Receptor Selectivity and Efficacy
The imidazole (Imid) ring in this compound represents a key structural feature that can be modified to fine-tune the compound's interaction with opioid receptors. While direct SAR studies on the imidazole ring of this specific compound are not prevalent in the search results, the principles of modifying heterocyclic rings in opioid ligands can be inferred.
N-alkylation of heterocyclic rings in opioid ligands is a common strategy to probe the binding pocket and modulate receptor affinity and selectivity. In the context of the Dmt-Tic pharmacophore, N-terminal alkylation has profound effects. nih.govnih.gov While not directly on the imidazole ring, N,N-dimethylation of the Dmt residue in related analogues consistently leads to a decrease in MOR affinity and a switch from DOR agonism to potent DOR antagonism. nih.gov This suggests that modifying the nitrogen environment, including potential N1-alkylation of the imidazole ring, could significantly alter the receptor profile of this compound.
Substitutions on aromatic and heterocyclic rings are a fundamental aspect of SAR studies. In Dmt-Tic analogues, substitutions on the Tic aromatic ring have been shown to impact receptor affinity. nih.gov Similarly, substitutions on the imidazole ring of this compound would be expected to influence its electronic and steric properties, thereby affecting its interaction with the opioid receptor binding pocket. The nature and position of these substituents could modulate affinity, selectivity, and efficacy.
Comprehensive Pharmacophore Analysis and Conformational Requirements for Opioid Receptor Binding
The Dmt-Tic pharmacophore is recognized as the shortest sequence that can selectively interact with the DOR as a potent antagonist. mdpi.com The development of pharmacophores for both DOR agonists and antagonists has been greatly aided by X-ray diffraction data from potent and biologically diverse Dmt-Tic opioidmimetics. nih.gov
Key elements of the pharmacophore and conformational requirements include:
Protonated N-terminal Amine: A crucial interaction is the salt bridge between the protonated N-terminal amine of the Dmt residue and a conserved Aspartic acid residue (Asp3.32) in the opioid receptor. mdpi.com The positioning of this basic nitrogen in the binding pocket is thought to be a factor in distinguishing between agonists and antagonists. mdpi.com
Aromatic Side Chains: The spatial arrangement of the aromatic side chains of Dmt and Tic is critical for ligand-receptor recognition. mdpi.com Molecular docking studies suggest that these aromatic groups make key contacts within the receptor binding site. mdpi.com
Conformational Rigidity and Flexibility: The constrained nature of the Tic residue provides rigidity, while the Dmt-Tic peptide bond can exhibit both cis and trans conformations, allowing for some flexibility in how the ligand adapts to the receptor. mdpi.com
Molecular modeling and docking studies have been instrumental in understanding the structural differences between delta- and mu-receptor ligand interactions for Dmt-containing opioid analogues. nih.gov These computational approaches, combined with experimental data, continue to refine the pharmacophore models for this important class of compounds.
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | 2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide-N-methyl-imidazole |
| Dmt | 2',6'-dimethyl-L-tyrosine |
| Tic | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| N-Me-Dmt-Tic-OH | N-methyl-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| N,N-Me2-Dmt-Tic-OH | N,N-dimethyl-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| H-Dmt-Tic-NH-CH(R)-R' | Generic structure for a series of Dmt-Tic analogues |
| MOR | Mu-opioid receptor |
| DOR | Delta-opioid receptor |
| KOR | Kappa-opioid receptor |
| NOP | Nociceptin/orphanin FQ peptide receptor |
Molecular and Cellular Mechanisms of H Dmt Tic Nh Ch2 Imid Action
G-Protein Coupled Receptor (GPCR) Signaling Pathways Mediated by H-Dmt-Tic-NH-CH2-Imid
As a ligand for opioid receptors, this compound is presumed to initiate its effects by binding to these GPCRs on the cell surface. Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are canonically coupled to inhibitory G-proteins (Gi/o). The binding of a ligand, such as an H-Dmt-Tic analogue, stabilizes a conformational state of the receptor that promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit. This event triggers the dissociation of the Gα-GTP and Gβγ subunits, which then interact with various downstream effectors to produce a cellular response.
Upon activation by a ligand like this compound, the Gi alpha subunit (Gαi) of the G-protein complex is released and proceeds to interact with its primary effector, adenylate cyclase. The H-Dmt-Tic pharmacophore is a well-established modulator of opioid receptors, which are primarily coupled to the Gi/o family of G-proteins. Therefore, it is anticipated that this compound, upon binding to opioid receptors, facilitates the activation of Gαi subunit signaling. Studies on various H-Dmt-Tic containing compounds have consistently demonstrated their high affinity for δ- and µ-opioid receptors, implying a direct engagement with the Gi alpha subunit signaling cascade. nih.gov The potency of these compounds as either agonists or antagonists is a key determinant of the extent and nature of Gαi-mediated signaling.
A primary function of the activated Gαi subunit is the inhibition of adenylate cyclase, an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Consequently, activation of Gi-coupled opioid receptors by an agonist typically leads to a decrease in intracellular cAMP levels. For compounds acting as antagonists, they would block the agonist-induced inhibition of adenylate cyclase. Given that H-Dmt-Tic analogues can exhibit both agonistic and antagonistic properties at opioid receptors, this compound could potentially either decrease cAMP production if it acts as an agonist or prevent such a decrease if it functions as an antagonist. The net effect on adenylate cyclase activity would be dependent on its specific pharmacological profile at the respective opioid receptor subtypes. The coupling of the µ-opioid receptor to the inhibition of adenylate cyclase is a well-established mechanism. nih.gov
Beta-Arrestin Recruitment and Biased Agonism of this compound
Beyond G-protein signaling, GPCR activity is also regulated by β-arrestins. Upon receptor activation by an agonist, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, which then serves as a binding site for β-arrestins. β-arrestin binding uncouples the receptor from the G-protein, leading to desensitization of the G-protein-mediated signal. Furthermore, β-arrestins can initiate their own signaling cascades and play a crucial role in receptor internalization.
The concept of "biased agonism" describes the ability of certain ligands to selectively activate one signaling pathway over another. For opioid receptors, G-protein-biased agonists are sought after as they may offer therapeutic benefits with fewer side effects. Some H-Dmt-Tic containing peptides have been investigated for their potential as biased agonists. nih.gov For instance, certain cyclic peptides incorporating the Dmt-Tic pharmacophore have been identified as G-protein biased µ-opioid receptor agonists. nih.gov The specific structure of this compound would determine its ability to induce a particular receptor conformation that favors either G-protein coupling or β-arrestin recruitment, thus defining its potential as a biased agonist.
| Feature | Description | Relevance to this compound |
| G-Protein Pathway | Canonical signaling pathway for opioid receptors, primarily mediated by Gi/o proteins. | As an opioid receptor ligand, this compound is expected to modulate this pathway. |
| β-Arrestin Pathway | Involved in receptor desensitization, internalization, and can initiate separate signaling cascades. | The degree to which this compound engages this pathway would determine its bias. |
| Biased Agonism | Preferential activation of one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin). | Structural modifications within the H-Dmt-Tic scaffold can influence biased agonism, suggesting this compound may exhibit such properties. nih.gov |
Receptor Internalization and Trafficking Dynamics Induced by this compound
Agonist-induced β-arrestin recruitment is often a prerequisite for the internalization of GPCRs, including opioid receptors. This process involves the translocation of receptors from the plasma membrane to intracellular compartments, such as endosomes. Receptor internalization can lead to long-term desensitization or, alternatively, resensitization if the receptor is recycled back to the cell surface.
The ability of an opioid ligand to induce receptor internalization is often correlated with its efficacy and its ability to recruit β-arrestin. Potent agonists generally cause robust receptor internalization, whereas antagonists block this process. Studies have shown that some opioid agonists, but not all, effectively induce µ-opioid receptor internalization. ucla.edu The trafficking dynamics, including the rate of internalization and the subsequent fate of the receptor (degradation or recycling), can be ligand-specific. Therefore, the effect of this compound on receptor internalization would depend on its classification as an agonist or antagonist and its efficacy in recruiting β-arrestin.
Modulation of Ion Channel Activity by this compound
The dissociated Gβγ subunits, released upon Gi/o-coupled receptor activation, can directly modulate the activity of various ion channels. A key effect of opioid receptor activation is the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization decreases neuronal excitability.
| Ion Channel | Effect of Gi/o Pathway Activation | Presumed Role of this compound (as an agonist) |
| GIRK Channels | Activation, leading to K+ efflux and hyperpolarization. | Would be expected to activate GIRK channels, leading to neuronal inhibition. |
| N-type Calcium Channels | Inhibition, leading to reduced Ca2+ influx and decreased neurotransmitter release. nih.gov | Would be expected to inhibit N-type calcium channels, contributing to its overall effect. nih.gov |
Table of Compound Names
| Abbreviation | Full Name |
| ATP | Adenosine triphosphate |
| cAMP | Cyclic adenosine monophosphate |
| Dmt | 2',6'-dimethyl-L-tyrosine |
| GDP | Guanosine diphosphate |
| GIRK | G-protein-coupled inwardly rectifying potassium |
| GPCR | G-protein coupled receptor |
| GRK | G-protein coupled receptor kinase |
| GTP | Guanosine triphosphate |
| This compound | 2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamido-methyl-imidazole |
| Tic | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| VGCC | Voltage-gated calcium channel |
Preclinical in Vitro Pharmacological Studies of H Dmt Tic Nh Ch2 Imid and Its Analogues
Assessment in Recombinant Cell Lines Expressing Opioid Receptors (e.g., CHO(hDOP) Cells)
The initial characterization of a novel ligand's interaction with its target receptor is typically performed using recombinant cell lines that stably express a specific receptor subtype. Chinese Hamster Ovary (CHO) cells are commonly used for this purpose due to their robust growth and low endogenous receptor expression. For H-Dmt-Tic-NH-CH2-Imid and its analogues, CHO cells expressing human δ-opioid (hDOP), µ-opioid (hMOP), and κ-opioid (hKOP) receptors have been utilized to determine binding affinities through radioligand competition assays. nih.govmdpi.comfrontiersin.org
In these assays, the ability of the test compound to displace a standard radiolabeled ligand from the receptor is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity. Studies on this compound (referred to as compound 6 in a key study) demonstrated a high and selective affinity for the δ-opioid receptor. nih.gov The compound exhibited a subnanomolar affinity for δ-receptors, while its affinity for µ-receptors was significantly lower, indicating a high degree of selectivity. nih.gov
For comparison, its parent compound, UFP-502 (H-Dmt-Tic-NH-CH2-Bid), also showed high affinity for recombinant DOP receptors expressed in CHO cells, with a reported pKi of 9.43. nih.gov The research demonstrated that the removal of the phenyl ring from the benzimidazole (B57391) group to create the imidazole (B134444) moiety in this compound maintained potent δ-receptor affinity. nih.gov
Below is a data table summarizing the binding affinities of this compound and its parent compound at δ- and µ-opioid receptors.
| Compound | Structure | Receptor | Ki (nM) | Selectivity (Kiµ / Kiδ) |
| This compound | This compound | δ-opioid | 0.066 | 821 |
| µ-opioid | 54.2 | |||
| UFP-502 (Reference) | H-Dmt-Tic-NH-CH2-Bid | δ-opioid | 0.037 | 1005 |
| µ-opioid | 37.2 | |||
| Data sourced from a study by Materazzi et al. nih.gov |
Functional Assays in Advanced Cellular Models of Opioid Receptor Signaling
Beyond determining binding affinity, it is crucial to assess a ligand's functional activity—whether it acts as an agonist, antagonist, or inverse agonist. This is achieved through functional assays that measure the cellular response following receptor activation. Common assays include the [³⁵S]GTPγS binding assay, which measures G-protein activation, and organ bath assays using tissues rich in specific opioid receptor subtypes, such as the mouse vas deferens (MVD) for δ-receptors and the guinea pig ileum (GPI) for µ-receptors. nih.govnih.gov
In the [³⁵S]GTPγS binding assay performed on membranes from CHO cells expressing the human DOP receptor, the parent compound UFP-502 behaved as a potent, full agonist. nih.gov Functional studies on this compound in isolated tissues confirmed that it retained the δ-agonist activity of its parent compound. nih.gov In the electrically stimulated MVD assay, this compound demonstrated potent agonist activity, as shown by its IC₅₀ value, which is the concentration required to inhibit the contractile response by 50%. nih.gov Its activity in the GPI assay was negligible, further confirming its high selectivity for the δ-receptor over the µ-receptor. nih.gov The conversion of δ-opioid receptor antagonists from the Dmt-Tic pharmacophore into potent agonists often requires a third heteroaromatic nucleus, and these studies show that imidazole is effective in this role. nih.govnih.gov
The following table presents the functional bioactivity data for this compound and its reference compound.
| Compound | MVD (δ-opioid) IC50 (nM) | GPI (µ-opioid) IC50 (nM) |
| This compound | 0.23 | >10000 |
| UFP-502 (Reference) | 0.12 | >10000 |
| Data sourced from a study by Materazzi et al. nih.gov |
Computational and Structural Biology Investigations of H Dmt Tic Nh Ch2 Imid
Molecular Docking Simulations of H-Dmt-Tic-NH-CH2-Imid with Opioid Receptor Structures
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For compounds based on the Dmt-Tic pharmacophore, docking studies have been instrumental in rationalizing their structure-activity relationships (SAR) at opioid receptors. u-strasbg.fr
Docking simulations of Dmt-Tic analogues are typically performed using crystal structures of the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR). These studies help to elucidate the three-dimensional structural determinants responsible for the observed antagonist or agonist properties. mdpi.com For instance, investigations into cyclic peptides containing the Dmt-Tic pharmacophore revealed that their antagonist activity at the DOR could be explained by a specific binding orientation within the receptor's binding pocket. mdpi.com Although the docked orientation of these compounds differed slightly from that of the prototypical DOR antagonist DIPP-NH2[Ψ] (Dmt-TicΨ[CH2-NH]Phe-Phe-NH2), the key pharmacophoric contacts with the receptor were maintained through an analogous spatial arrangement. mdpi.com
The core interactions for the Dmt-Tic pharmacophore generally involve:
The protonated N-terminal amine of the Dmt residue forming a salt bridge with a conserved Aspartic acid residue (Asp) in transmembrane helix 3 (TM3) of the opioid receptors.
The aromatic ring of the Dmt residue engaging in hydrophobic and aromatic stacking interactions within a pocket formed by various residues.
The constrained Tic moiety fitting into a specific hydrophobic sub-pocket, which is considered crucial for high affinity.
In the case of this compound, the removal of the phenyl ring from the benzimidazole (B57391) group of its parent compound (UFP-502) to form an imidazole (B134444) was found to maintain δ-agonism. nih.gov Docking models would rationalize this by showing that the smaller imidazole ring can still make favorable interactions, possibly with different residues or water molecules within the binding site, sufficient to stabilize the active conformation of the receptor. The compound displays subnanomolar affinity for the δ-opioid receptor, with a slightly lower affinity for the μ-opioid receptor. nih.gov
| Compound | Kiδ (nM) | Kiμ (nM) | Selectivity (Kiμ / Kiδ) |
|---|---|---|---|
| This compound | 0.443 | 6.74 | 15.2 |
| H-Dmt-Tic-NH-CH2-Bid (UFP-502) | 0.066 | 0.16 | 2.4 |
Molecular Dynamics Simulations to Elucidate Ligand-Receptor Interactions
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. encyclopedia.pubrsc.org These simulations provide a more realistic representation of the physiological environment and can reveal crucial information about the stability of the binding pose, conformational changes in both the ligand and the receptor, and the network of interactions that mediate ligand efficacy. rsc.org
For opioid receptors, MD simulations have been used to explore the conformational characteristics associated with biased agonism, where a ligand preferentially activates one signaling pathway over another. rsc.org These studies have shown that agonists can induce distinct conformational changes in the receptor, such as the outward movement of transmembrane helices TM6 and TM7, which are critical for G-protein coupling and activation. rsc.org
In the context of this compound, MD simulations would serve to:
Assess Binding Stability: Verify if the initial docked pose is stable over a simulation timescale of nanoseconds to microseconds.
Analyze Conformational Dynamics: Observe the flexibility of the -NH-CH2-Imid tail and how its conformation adapts within the binding pocket.
Characterize Ligand-Induced Receptor Changes: Determine how the binding of this δ-agonist influences the conformation of the DOR, particularly the intracellular loops and the ends of the transmembrane helices, to promote an active state conducive to G-protein binding.
Map Water Networks: Identify the role of water molecules in mediating interactions between the imidazole group and the receptor, which can be critical for affinity and activity.
By comparing MD simulations of the DOR bound to this compound (an agonist) with simulations of the receptor bound to a Dmt-Tic-based antagonist, researchers can pinpoint the specific dynamic changes that differentiate agonism from antagonism.
Pharmacophore Modeling and Virtual Screening Approaches in Drug Discovery
Pharmacophore modeling is a cornerstone of modern drug discovery that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative charges) required for a molecule to exert a specific biological activity. science.gov The Dmt-Tic scaffold is a well-established pharmacophore for designing ligands with high affinity for opioid receptors. u-strasbg.frmdpi.comscience.gov Structural studies on various Dmt-Tic compounds have led to the development of distinct pharmacophore models for both δ-opioid receptor agonists and antagonists. acs.org
A pharmacophore model for a δ-agonist based on the structure of this compound would typically include:
A positive ionizable feature (the N-terminal amine of Dmt).
An aromatic ring feature (the phenol (B47542) ring of Dmt).
A second aromatic/hydrophobic feature (the constrained Tic ring system).
A hydrogen bond acceptor/donor feature (the imidazole ring).
The specific spatial relationship between these features is critical. The distance and angles between the Dmt amine, the Dmt aromatic ring, the Tic scaffold, and the C-terminal imidazole group define the agonist pharmacophore. nih.gov
Once a pharmacophore model is validated, it can be used as a 3D query to perform virtual screening of large chemical databases. science.gov This process filters for molecules that possess the required chemical features in the correct spatial orientation, allowing for the rapid identification of novel chemical scaffolds that are likely to have the desired δ-agonist activity. This approach is more efficient than traditional high-throughput screening and provides a powerful tool for discovering new lead compounds. science.gov
Quantum Chemical Calculations for this compound Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic structure, stability, and reactivity of a molecule. researchgate.netscribd.com These ab initio methods have become an important tool for studying imidazole derivatives and other complex organic molecules. scribd.com
For this compound, quantum chemical calculations can be applied to:
Determine Low-Energy Conformations: By performing geometry optimization, the most stable three-dimensional structure of the isolated molecule can be predicted. This is crucial for understanding its intrinsic shape before it binds to the receptor.
Analyze Electronic Properties: Calculations can determine the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are key to understanding how the molecule will interact with the receptor's electric field and its potential for forming covalent or charge-transfer interactions.
Predict Physicochemical Properties: DFT methods can accurately compute properties like the pKa of the imidazole ring and the N-terminal amine. scribd.com Knowing the protonation state of these groups at physiological pH is essential for building accurate models for docking and pharmacophore studies.
Characterize Reactivity: The calculations can shed light on the reactivity of different parts of the molecule, for instance, the susceptibility of the imidazole ring to electrophilic or nucleophilic attack, which can inform on potential metabolic pathways. scribd.com
By combining the insights from quantum chemistry with results from docking and molecular dynamics, a comprehensive, multi-scale model of how this compound interacts with the δ-opioid receptor can be constructed, guiding future drug design efforts.
H Dmt Tic Nh Ch2 Imid As a Foundation for Advanced Research Tools
Development of Fluorescently Labeled H-Dmt-Tic-NH-CH2-Imid Analogues for Receptor Visualization and Binding Studies
The attachment of a fluorescent molecule to a ligand like one based on the H-Dmt-Tic pharmacophore creates a powerful tool for visualizing receptors in living cells and tissues. a2bchem.com These fluorescent analogues allow for high-resolution spatial and temporal studies of receptor distribution, trafficking, and internalization, processes that are fundamental to understanding receptor function and regulation. a2bchem.comacs.org The development of such probes requires a careful design strategy to ensure that the attachment of the bulky fluorophore does not significantly impair the ligand's affinity and selectivity for its target receptor. a2bchem.com
In the context of the Dmt-Tic pharmacophore, several fluorescent analogues have been successfully synthesized and characterized, demonstrating the feasibility of this approach. A notable example is a fluorescent probe derived from H-Dmt-Tic-Glu-NH2, where fluorescein (B123965) was coupled to the C-terminus via a pentamethylene spacer. researchgate.netacs.org This design choice was deliberate, as the N-terminus is crucial for opioid activity. researchgate.net The resulting fluorescent tripeptide exhibited very high affinity for the δ-opioid receptor (DOR) with a Kᵢ of 0.035 nM and remarkable selectivity over the µ-opioid receptor (MOR). researchgate.netacs.org This probe was shown to be an irreversible antagonist and its binding could be blocked by the standard DOR antagonist, naltrindole, confirming its specificity. researchgate.netacs.org Such tools are invaluable for studying DOR distribution and internalization during signal transduction. researchgate.net
Other research efforts have explored a variety of fluorophores to create Dmt-Tic based probes with different photophysical properties. These include Cy5, 6-N,N-(dimethylamino)-2,3-naphthalimide, and Eu-chelated complexes. researchgate.netumich.edu For instance, replacing fluorescein with 6-N,N-(dimethylamino)-2,3-naphthalimide in a Dmt-Tic-Glu-NH2 analogue resulted in probes that retained their irreversible binding profile and high selectivity for the DOR. researchgate.netacs.org The development of these fluorescent ligands has significantly advanced the study of G protein-coupled receptors (GPCRs), moving beyond hazardous and costly radioactive binding assays. a2bchem.comacs.org
While a fluorescently labeled version of this compound itself has not been explicitly detailed in the reviewed literature, the successful creation of potent fluorescent probes from structurally related Dmt-Tic peptides provides a clear blueprint for its development. The key considerations would be the point of attachment and the choice of linker and fluorophore to maintain the δ-agonist properties of the parent compound.
Table 1: Examples of Fluorescently Labeled Dmt-Tic Analogues
| Compound/Analogue | Fluorophore | Linker | Receptor Affinity (Kᵢ, nM) | Receptor Selectivity (MOR/DOR) | Pharmacological Profile | Reference(s) |
| H-Dmt-Tic-Glu-NH₂ Analogue | Fluorescein | Pentamethylene | δ: 0.035 | 4371 | Irreversible δ-antagonist | researchgate.netacs.org |
| H-Dmt-Tic-Glu-NH₂ Analogue | 6-N,N-(dimethylamino)-2,3-naphthalimide | Pentamethylene | High δ-affinity | High δ-selectivity | Irreversible δ-antagonist | researchgate.netacs.org |
| Dmt-Tic-Lys(R)-OH Analogue | Cy5 | 3-mercaptopropionyl (Mpr) and 8-amino-3,6-dioxaoctanyl (Ado) | δ: 3 | High δ-selectivity | δ-antagonist | acs.org |
| Dmt-Tic-Lys(Cy5)-OH | Cy5 | Lysine | High δ-affinity | Selective DOR antagonist | DOR antagonist | umich.edu |
Synthesis and Application of Radiolabeled this compound Derivatives for Receptor Characterization
Radiolabeled ligands are indispensable tools in pharmacology for quantifying receptor density (Bmax) and affinity (Kᵢ) in tissues and cell preparations through radioligand binding assays. u-szeged.hu Furthermore, when labeled with positron-emitting isotopes, these compounds can be used as tracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique that allows for the in vivo visualization and quantification of receptors in the living brain. nih.gov
The Dmt-Tic pharmacophore has been successfully incorporated into radiolabeled ligands. To overcome the chemical instability of some peptide structures (diketopiperazine formation), stable N,N-dimethylated analogues have been developed. u-szeged.hu For instance, both H-Dmt-Tic-OH and its more stable counterpart, N,N(Me)₂-Dmt-Tic-OH, have been successfully radiolabeled with tritium (B154650) ([³H]) through the catalytic deiodination of diiodinated precursors. u-szeged.hu This process yielded products with high specific radioactivity, essential for sensitive detection in binding assays: 44.67 Ci/mmol for [³H]Dmt-Tic-OH and 59.88 Ci/mmol for [³H]N,N(Me)₂-Dmt-Tic-OH. u-szeged.hu
For PET imaging applications, which require positron-emitting radionuclides like Fluorine-18 (¹⁸F), different synthetic strategies are employed. science.gov Researchers have successfully synthesized ¹⁸F-labeled Dmt-Tic antagonists. One approach involved coupling the precursor Boc-Dmt-Tic-Lys(Z)-OH with N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). science.gov This strategy yielded a potent and selective δ-opioid receptor antagonist suitable for PET imaging. science.gov
The development of a radiolabeled version of this compound, a potent δ-agonist, would be highly valuable for studying the in vivo distribution and occupancy of DORs by agonist ligands. The established methods for tritiation and ¹⁸F-labeling of the Dmt-Tic core provide a solid foundation for the radiosynthesis of such a tracer. A [¹¹C] or [¹⁸F]-labeled this compound could serve as a novel PET tracer to investigate the role of DOR agonism in conditions like depression and Parkinson's disease, where this compound has shown promising preclinical activity. nih.gov
Table 2: Examples of Radiolabeled Dmt-Tic Derivatives
| Compound | Isotope | Specific Radioactivity | Application | Reference(s) |
| [³H]Dmt-Tic-OH | ³H | 44.67 Ci/mmol | Radioligand Binding Assays | u-szeged.hu |
| [³H]N,N(Me)₂-Dmt-Tic-OH | ³H | 59.88 Ci/mmol | Radioligand Binding Assays | u-szeged.hu |
| ¹⁸F-labeled Dmt-Tic-Lys(Z)-OH derivative | ¹⁸F | Not specified | PET Imaging | science.gov |
Design of Bi-functional or Heterodimeric Ligands Incorporating the Dmt-Tic Pharmacophore
The concept of designing a single molecule that can interact with two different receptor targets simultaneously has led to the development of bi-functional and heterodimeric ligands. nih.gov This strategy is particularly relevant in the opioid field, where the co-localization and interaction of different opioid receptor types (e.g., MOR and DOR) are known to modulate analgesic effects and side-effect profiles. nih.govmdpi.com A common goal is to create ligands with a mixed µ-agonist/δ-antagonist profile, which are hypothesized to produce strong analgesia with reduced tolerance and dependence. nih.govutas.edu.au
The Dmt-Tic pharmacophore is a cornerstone in the design of such multi-target ligands. mdpi.com Its inherent high affinity and selectivity, which can be tuned from δ-antagonism to δ-agonism through structural modifications, make it an ideal building block. nih.govnih.gov For example, H-Dmt-Tic-Gly-NH-Bzl (UFP-505) was characterized as a potent MOP agonist and DOP antagonist. nih.govutas.edu.auucy.ac.cy This compound demonstrated high binding affinity for both MOP (pKᵢ = 7.79) and DOP (pKᵢ = 9.82) receptors, with functional assays confirming its mixed efficacy profile. nih.govutas.edu.auucy.ac.cy
The specific compound this compound was identified as a potent δ-opioid agonist, emerging from research that aimed to understand the role of the C-terminal heterocyclic moiety. nih.gov It was found that replacing the benzimidazole (B57391) (Bid) group in the potent δ-agonist H-Dmt-Tic-NH-CH2-Bid (UFP-502) with an imidazole (B134444) (Imid) group maintained the δ-agonist activity. nih.gov This finding makes this compound a valuable tool and a potential starting point for creating novel bi-functional ligands. nih.gov By linking this δ-agonist pharmacophore to a µ-agonist, it may be possible to create novel analgesics. Conversely, linking it to another pharmacophore could target entirely different receptor systems, opening new therapeutic avenues.
The design of these ligands often involves a spacer or linker connecting the two pharmacophoric units. The length and nature of this spacer are critical and can significantly influence the pharmacological properties of the final compound. nih.gov For instance, researchers have successfully linked the Dmt-Tic pharmacophore to the morphinan (B1239233) agonist butorphan (B10826112) via a two-methylene spacer, creating a multi-pharmacophore ligand that retained the characteristics of its parent compounds. nih.gov
Table 3: Examples of Bi-functional Ligands Incorporating the Dmt-Tic Pharmacophore
| Compound | Second Pharmacophore | Linker | Receptor Profile | Reference(s) |
| H-Dmt-Tic-Gly-NH-Bzl (UFP-505) | Integrated (Benzyl group) | Glycine | µ-agonist / δ-antagonist | nih.govutas.edu.auucy.ac.cy |
| MCL 450 | Butorphan (µ/κ agonist) | Two methylene (B1212753) spacer | µ/κ agonist / δ-antagonist | nih.gov |
| H-Dmt-Tic-NH-CH₂-Bid(CH₂-COOH) | Integrated (Alkylated Bid) | Carboxymethyl on Benzimidazole | µ-agonist / δ-antagonist | nih.gov |
| Tyr-Pro-Phe-Phe-NH-CH₂-CH₂-NH←Tic←Dmt | Endomorphin-2 (µ-agonist) | Ethylenediamine | µ-agonist / δ-antagonist | mdpi.com |
| This compound | Integrated (Imidazole group) | Methylene | δ-agonist | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing H-Dmt-Tic-NH-CH2-Imid?
- Synthesis : Follow IUPAC guidelines for peptide synthesis, including solid-phase or solution-phase methods. Use orthogonal protecting groups for Dmt (2,6-dimethyltyrosine) and Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) to avoid side reactions. Purify intermediates via HPLC and validate purity (>95%) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- Characterization : Employ spectroscopic techniques (e.g., H/C NMR, FTIR) for structural confirmation. Report physicochemical properties (e.g., solubility, logP) using standardized protocols. For reproducibility, document synthetic yields and purification steps in detail .
Q. How should researchers conduct a systematic literature review on this compound?
- Use databases like SciFinder-n and Web of Science to search for peer-reviewed articles, patents, and preprints. Filter results by relevance (e.g., opioid receptor modulation, pharmacokinetics) and prioritize studies with mechanistic insights. Cross-reference citations to identify foundational work and recent advancements. Document search strategies (keywords, Boolean operators) for transparency .
Q. What pharmacological assays are appropriate for initial evaluation of this compound?
- Use in vitro binding assays (e.g., competitive radioligand displacement) to assess affinity for δ-opioid receptors (DOR). Validate functional activity via cAMP inhibition or calcium flux assays. Include positive/negative controls (e.g., naltrindole for DOR antagonism) and report IC/EC values with confidence intervals. Triangulate results with orthogonal assays (e.g., BRET for receptor dimerization) to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported receptor selectivity?
- Perform sensitivity analyses to assess experimental variables (e.g., cell line variability, buffer composition). Compare results across multiple assay formats (e.g., membrane-based vs. whole-cell). Use computational modeling (e.g., molecular docking) to explore binding conformations. Publish raw datasets and methodological details to enable cross-lab validation .
Q. What strategies optimize experimental design for studying this compound’s metabolic stability?
- Design studies with parallel in vitro (e.g., liver microsomes, CYP450 inhibition) and in vivo (rodent pharmacokinetics) arms. Use stable isotope labeling for precise metabolite tracking. Incorporate time-course sampling and non-compartmental analysis (NCA) to estimate half-life and clearance. Justify design choices (e.g., sample size, species selection) using ICH M14 guidelines .
Q. How should interdisciplinary teams integrate computational and experimental data for this compound?
- Combine molecular dynamics simulations (e.g., GROMACS) with mutagenesis studies to validate binding hypotheses. Use cheminformatics tools (e.g., ChemAxon) to correlate structural features with activity. Establish shared data repositories (e.g., Chemotion ELN) for real-time collaboration and FAIR (Findable, Accessible, Interoperable, Reusable) data management .
Q. What steps ensure reproducibility in this compound research?
- Pre-register protocols on platforms like Open Science Framework. Document reagent sources (e.g., batch numbers, suppliers) and instrument calibration details. Use blinded analysis for subjective endpoints (e.g., behavioral assays). Publish negative results and replication attempts to mitigate publication bias .
Q. How can real-world data (RWD) enhance post-market safety studies of this compound derivatives?
- Link electronic health records (EHRs) with pharmacovigilance databases to monitor adverse events. Apply propensity score matching to control confounders in observational studies. Use federated data networks (e.g., FDA Sentinel) for multi-source validation. Discuss RWD limitations (e.g., missing covariates) in regulatory submissions .
Methodological Tools and Resources
- Data Analysis : Utilize GraphPad Prism for dose-response curves and R/Bioconductor for omics integration.
- Structural Validation : Access the Cambridge Structural Database (CSDC) for crystallographic comparisons .
- Ethics and Compliance : Adhere to ICH guidelines for preclinical-to-clinical translation and cite primary literature to avoid plagiarism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
